1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]propan-1-one
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Overview
Description
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]propan-1-one is a chemical compound characterized by the presence of a piperazine ring substituted with a 4-chloro-2,3,5,6-tetrafluorophenyl group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-chloro-2,3,5,6-tetrafluoroaniline with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The resulting intermediate is then reacted with propanone to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-furoyl)piperazine
- N-{[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]carbonothioyl}-4-methoxybenzamide
- 1-butyryl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine
Uniqueness
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]propan-1-one is unique due to its specific substitution pattern and the presence of both a piperazine ring and a propanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF4N2O/c1-2-7(21)19-3-5-20(6-4-19)13-11(17)9(15)8(14)10(16)12(13)18/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODSMOLKRXXSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C(=C(C(=C2F)F)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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